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Compound of Interest

Compound Name:
2-Chloro-5-phenylpyridine-3-

carboxaldehyde

CAS No.: 176433-57-1

Cat. No.: B061185

Get Quote

Executive Summary
This guide provides a technical analysis of the solubility and solution-phase behavior of 2-
Chloro-5-phenylpyridine-3-carboxaldehyde (CAS: 176433-57-1). As a functionalized

pyridine intermediate, this compound exhibits distinct solubility characteristics governed by the

interplay between its lipophilic phenyl-chloro domains and its polar aldehyde-pyridine core.[1]

Key Findings:

DMSO: The optimal solvent for high-concentration stock solutions (>100 mM) and biological

assays.

Methanol: A viable solvent for chemical synthesis and crystallization, but thermodynamically

unstable for long-term storage due to reversible hemiacetal formation.

Critical Protocol: Exact solubility must be empirically determined using the Tiered

Gravimetric-Optical Protocol outlined in Section 4 due to batch-specific crystallinity

variations.
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Chemical Identity & Structural Analysis[2][3][4][5][6]
[7]
Understanding the solubility requires dissecting the molecular architecture.

Property Detail

Compound Name 2-Chloro-5-phenylpyridine-3-carboxaldehyde

CAS Number 176433-57-1

Molecular Formula C₁₂H₈ClNO

Molecular Weight 217.65 g/mol

Structural Features

[2][3][4][5][6] • Pyridine Ring: Electron-deficient

heteroaromatic core.• 2-Chloro: Withdraws

electron density, reducing basicity.• 3-

Carboxaldehyde: Polar, reactive electrophile.• 5-

Phenyl: Adds significant lipophilicity (

-

stacking potential).

Solubility Prediction (SAR): The 5-phenyl group disrupts the water solubility typical of simple

pyridines, making this compound hydrophobic. However, the dipole moment generated by the

aldehyde and pyridine nitrogen ensures high affinity for polar aprotic solvents (DMSO, DMF)

and polar protic solvents (MeOH, EtOH).

Solubility Profile: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO)
Status:Recommended for Stock Solutions

DMSO is the gold standard for solubilizing this compound for three reasons:

Dipole-Dipole Interactions: The sulfoxide group effectively solvates the polar aldehyde and

pyridine nitrogen.
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Disruption of Stacking: DMSO is excellent at breaking the

-

stacking interactions induced by the phenyl ring, which often causes crystal packing stability
in solid forms.

Chemical Inertness: Unlike alcohols, DMSO does not reversibly attack the aldehyde carbonyl

under neutral conditions.

Estimated Solubility: Typically >100 mg/mL (approx. 450 mM).

Application: Ideal for preparing 10–50 mM stock solutions for high-throughput screening

(HTS) or Suzuki-Miyaura coupling stock feeds.

Methanol (MeOH)
Status:Suitable for Synthesis / Unsuitable for Storage

Methanol dissolves the compound well but introduces a chemical equilibrium that can confuse

analytical data (HPLC/NMR).

Solubility Mechanism: Hydrogen bonding with the pyridine nitrogen and aldehyde oxygen.

The Hemiacetal Trap: In methanol, the electron-deficient aldehyde carbon (activated by the

pyridine ring) is susceptible to nucleophilic attack by the solvent, forming a hemiacetal.

Analytical Impact: An NMR spectrum in CD₃OD may show two sets of peaks (aldehyde vs.

hemiacetal). This is not an impurity; it is a solvent-solute equilibrium.

Estimated Solubility: Moderate to High (typically >20 mg/mL).

Comparative Data Table
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Solvent
Solubility
Potential

Primary
Interaction

Stability Risk
Recommended
Use

DMSO
High (>100

mg/mL)
Dipole-Dipole

Low (Oxidation

possible over

months)

Stock solutions,

Bio-assays

Methanol
High (>20

mg/mL)
H-Bonding

Medium

(Hemiacetal

formation)

Crystallization,

Synthesis

Water Low (<1 mg/mL)
Hydrophobic

effect
N/A

Precipitation anti-

solvent

DCM High
Dispersion/Dipol

e
Low

Extraction,

Chromatography

Protocol: Self-Validating Solubility Determination
Do not rely on literature values alone. Polymorph differences can alter solubility by factor of 2-

10. Use this tiered protocol to validate your specific batch.

Tier 1: Visual Saturation Method (Rapid)
Objective: Determine approximate solubility range.

Weigh 10 mg of compound into a clear 1.5 mL HPLC vial.

Add 100 µL of solvent (DMSO or Methanol).

Vortex for 60 seconds.

Observation:

Clear Solution: Solubility > 100 mg/mL.

Suspension: Proceed to Step 5.

Add solvent in 100 µL increments, vortexing between additions, until clear.
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Calculation:

Tier 2: HPLC Quantitative Saturation (Precision)
Objective: Precise solubility for thermodynamic data.

Saturation: Add excess solid (~50 mg) to 1 mL solvent. Shake at 25°C for 24 hours.

Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon for aldehydes).

Dilution: Dilute the filtrate 1:100 in Acetonitrile (ACN). Do not dilute in Methanol to avoid

hemiacetal peak splitting.

Quantification: Inject onto HPLC (C18 column) against a standard curve prepared in ACN.

Visualizations
Diagram 1: Solubility Determination Workflow
This flowchart illustrates the decision-making process for handling this compound based on the

application.
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Start: 2-Chloro-5-phenylpyridine-
3-carboxaldehyde Solid

Select Application

Biological Assay / HTS

High Stability Needed

Chemical Synthesis / Reaction

Reactivity Needed

Dissolve in DMSO
(Target: 10-100 mM) Dissolve in Methanol/Ethanol

Visual Check:
Is solution clear?

Sonicate (30-40°C)
Break Crystal Lattice

No (Cloudy)

Filter (0.22 µm PTFE)

Yes (Clear)

Stable Stock Solution
(Store -20°C, Inert Gas)

From DMSO

Reaction Mixture
(Use immediately)

From MeOH

Click to download full resolution via product page

Caption: Decision matrix for solvent selection based on downstream application requirements.
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Diagram 2: Solvation & Reactivity Map
This diagram details the molecular interactions, highlighting the hemiacetal risk in methanol.

Aldehyde Form
(Active Electrophile)

DMSO Solvation
(Dipole Stabilization) Dissolution (Stable) 

Methanol Solvation
(H-Bonding)

 Dissolution 
Hemiacetal Form

(Reversible Adduct)

 Nucleophilic Attack 
 (Equilibrium) 

Click to download full resolution via product page

Caption: Mechanistic view of solvation stability. Note the reversible equilibrium in Methanol.

Expert Recommendations for Handling
Storage of Stocks: Always store DMSO stocks at -20°C or -80°C. While DMSO is chemically

inert, the aldehyde group can slowly oxidize to the carboxylic acid (2-chloro-5-phenylnicotinic

acid) if exposed to air. Purge vials with Nitrogen or Argon.

Avoid Primary Amines: Do not dissolve in solvents containing amines (e.g., Tris buffer)

unless an immediate Schiff base reaction is intended.

Recrystallization: If the compound purity is low, Methanol or Ethanol are excellent solvents

for recrystallization. Dissolve hot, cool slowly. The hemiacetal reverts to the aldehyde upon

crystallization and drying.
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Compound Data & Availability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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